molecular formula C19H16Cl2N2O3 B15105465 3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- CAS No. 1266694-58-9

3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]-

Cat. No.: B15105465
CAS No.: 1266694-58-9
M. Wt: 391.2 g/mol
InChI Key: FEDSNYWSANIUOV-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a dichlorophenyl group and a methylethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine.

    Introduction of Substituents: The dichlorophenyl and methylethoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient and scalable synthesis.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Phenyl Derivatives: Compounds with phenyl groups substituted at different positions.

Uniqueness

3-Isoxazolecarboxamide, N-(2,5-dichlorophenyl)-5-[4-(1-methylethoxy)phenyl]- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

1266694-58-9

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-5-(4-propan-2-yloxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16Cl2N2O3/c1-11(2)25-14-6-3-12(4-7-14)18-10-17(23-26-18)19(24)22-16-9-13(20)5-8-15(16)21/h3-11H,1-2H3,(H,22,24)

InChI Key

FEDSNYWSANIUOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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